Superior Glycemic Control: HbA1c Reduction by D-Tagatose vs. D-Allulose
A systematic review and meta-analysis of controlled human intervention trials directly compared the glycemic effects of D-tagatose and D-allulose. The analysis found that while both rare sugars attenuated postprandial glucose and insulin responses, only D-tagatose produced a statistically significant reduction in HbA1c, a key long-term marker of glycemic control. This specific benefit was not observed in the D-allulose trials [1].
| Evidence Dimension | Reduction in HbA1c (%) |
|---|---|
| Target Compound Data | Mean Difference (MD) = -0.25% (95% CI: -0.44 to -0.06), moderate certainty of evidence |
| Comparator Or Baseline | D-Allulose: No significant effect on HbA1c (p > 0.05) |
| Quantified Difference | D-Tagatose lowers HbA1c by 0.25%; D-Allulose shows no significant change. |
| Conditions | Meta-analysis of 8 tagatose trials and 12 allulose trials with 1,033 total adult participants, with intervention durations up to 6 months. |
Why This Matters
For procurement in the development of diabetic-friendly or blood sugar management products, D-tagatose offers a clinically validated, long-term glycemic benefit that D-allulose does not provide, enabling substantiated health claims.
- [1] Osborn, L., et al. (2026). Glycemic and Cardiometabolic Effects of Rare Sugars Allulose and Tagatose: A Systematic Review and Meta-Analysis of Controlled Human Intervention Trials. The American Journal of Clinical Nutrition. doi: 10.1016/j.ajcnut.2026.101314. View Source
